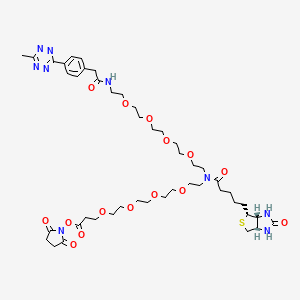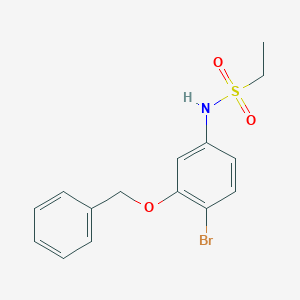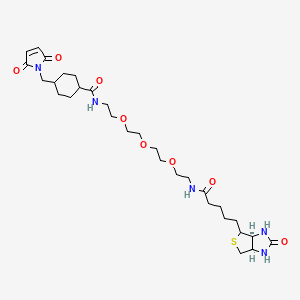
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS is a compound that combines the functionalities of methyltetrazine, polyethylene glycol (PEG), biotin, and N-hydroxysuccinimide (NHS). This compound is widely used in bioorthogonal chemistry, which allows for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes . The methyltetrazine moiety is particularly useful for its rapid and selective reaction with trans-cyclooctene (TCO) derivatives, making it a valuable tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS typically involves the following steps:
Methyltetrazine Synthesis: Methyltetrazine is synthesized by reacting hydrazine with nitriles under acidic conditions.
PEGylation: Polyethylene glycol (PEG) chains are attached to the methyltetrazine through a series of coupling reactions.
Biotinylation: Biotin is conjugated to the PEGylated methyltetrazine using standard amide bond formation techniques.
NHS Ester Formation: The final step involves the formation of the NHS ester by reacting the biotinylated compound with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS undergoes several types of chemical reactions:
Click Chemistry: The methyltetrazine moiety reacts with strained alkenes like trans-cyclooctene through inverse electron demand Diels-Alder cycloaddition.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Trans-cyclooctene, primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Conditions: Reactions are typically carried out in aqueous buffers at pH 7-9 for optimal efficiency.
Major Products
Dihydropyridazine Linkage: Formed from the reaction of methyltetrazine with strained alkenes.
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
科学的研究の応用
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in live-cell imaging and protein labeling due to its bioorthogonal properties.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the development of bioconjugates and functionalized materials.
作用機序
The mechanism of action of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS involves its ability to form covalent bonds with specific molecular targets:
類似化合物との比較
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS is unique due to its combination of methyltetrazine, PEG, biotin, and NHS functionalities. Similar compounds include:
Methyltetrazine-PEG4-Maleimide: Used for thiol-reactive conjugation.
Tetrazine-PEG5-NHS Ester: Similar to this compound but with a longer PEG spacer.
Methyltetrazine-NHS Ester: Lacks the biotin moiety, used for simpler conjugation reactions.
These compounds share similar reactivity but differ in their specific applications and functionalities.
特性
分子式 |
C46H69N9O15S |
|---|---|
分子量 |
1020.2 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H69N9O15S/c1-34-50-52-45(53-51-34)36-8-6-35(7-9-36)32-39(56)47-13-17-63-21-25-67-29-31-69-27-23-65-19-15-54(40(57)5-3-2-4-38-44-37(33-71-38)48-46(61)49-44)14-18-64-22-26-68-30-28-66-24-20-62-16-12-43(60)70-55-41(58)10-11-42(55)59/h6-9,37-38,44H,2-5,10-33H2,1H3,(H,47,56)(H2,48,49,61)/t37-,38-,44-/m1/s1 |
InChIキー |
MJODMZCMGVHYJD-HNORLJNWSA-N |
異性体SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)C(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5 |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)C(=O)CCCCC4C5C(CS4)NC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)

![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
